
2-Undecene, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecene, (E)-: is an organic compound with the molecular formula C11H22 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the second and third carbon atoms in the chain. The “(E)” designation indicates that the compound has a trans configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on opposite sides. .
準備方法
Synthetic Routes and Reaction Conditions: 2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium tert-butoxide.
Industrial Production Methods: Industrial production of 2-Undecene, (E)- often involves the catalytic dehydrogenation of alkanes. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from undecane, resulting in the formation of the double bond .
化学反応の分析
Types of Reactions:
Oxidation: 2-Undecene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to undecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Addition Reactions: 2-Undecene, (E)- readily undergoes addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihalides and alkyl halides, respectively.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Addition: Halogens (bromine, chlorine), hydrogen halides (hydrogen chloride, hydrogen bromide).
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Undecane: From reduction reactions.
Dihalides and Alkyl Halides: From addition reactions
科学的研究の応用
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
作用機序
The mechanism of action of 2-Undecene, (E)- primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in various chemical reactions, such as addition and oxidation. These reactions often involve the interaction of the double bond with electrophiles or nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
2-Undecene, (Z)-: The cis isomer of 2-Undecene, (E)-, where the hydrogen atoms attached to the double-bonded carbons are on the same side.
1-Undecene: An isomer with the double bond at the first carbon position.
3-Undecene: An isomer with the double bond at the third carbon position.
Comparison:
2-Undecene, (E)- vs. 2-Undecene, (Z)-: The trans configuration of 2-Undecene, (E)- results in different physical properties, such as boiling point and density, compared to the cis isomer. The trans isomer is generally more stable due to less steric hindrance.
2-Undecene, (E)- vs. 1-Undecene and 3-Undecene: The position of the double bond affects the reactivity and the types of reactions the compound can undergo. .
特性
CAS番号 |
2244-02-2 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChIキー |
JOHIXGUTSXXADV-HWKANZROSA-N |
異性体SMILES |
CCCCCCCC/C=C/C |
正規SMILES |
CCCCCCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
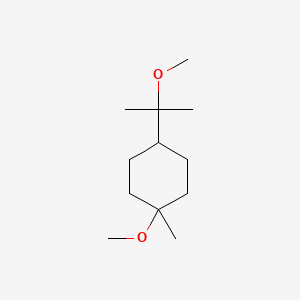
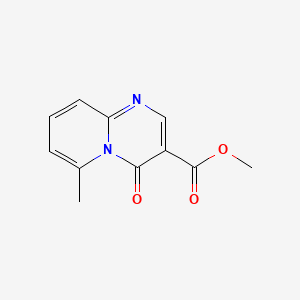
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
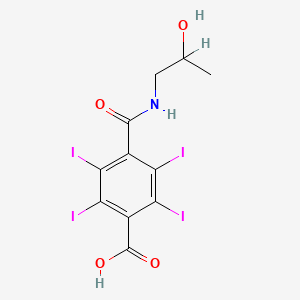
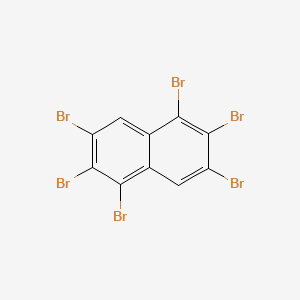
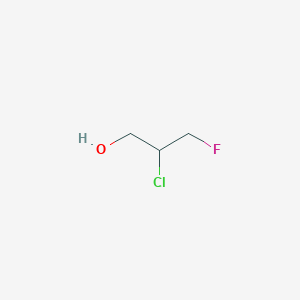
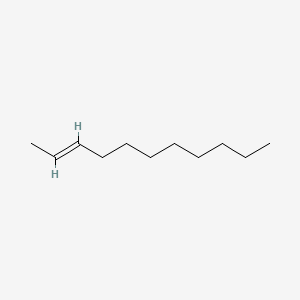
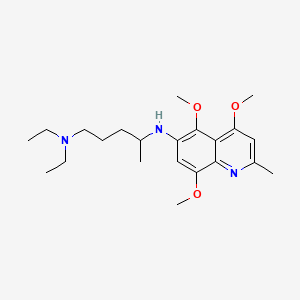




![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
